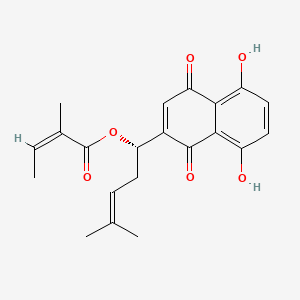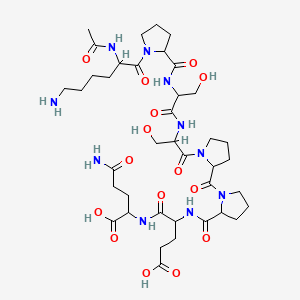
2-Methylpropyl 5-chloro-3-(hexylcarbamoyl)-2,6-dioxopyrimidine-1-carboxylate
Overview
Description
“2-Methylpropyl 5-chloro-3-(hexylcarbamoyl)-2,6-dioxopyrimidine-1-carboxylate” is a chemical compound with the molecular formula C16H24ClN3O5 . It is also known as ARN14988 . This compound is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular structure of this compound is quite complex, with a total of 49 bonds, including 25 non-H bonds, 5 multiple bonds, 8 rotatable bonds, 5 double bonds, and 1 six-membered ring . It also contains 1 (thio-) carbamate (aliphatic), 2 urea (-thio) derivatives, and 2 imide(s) (-thio) .Physical And Chemical Properties Analysis
This compound has a molecular weight of 373.8 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 5 . It also has a Rotatable Bond Count of 8 . The Exact Mass and Monoisotopic Mass are both 373.1404486 g/mol . The Topological Polar Surface Area is 96 Ų . The compound has a Complexity of 562 .Scientific Research Applications
Chemical Synthesis and Derivatives
Ring Expansion and Derivatives
A study by Bullock et al. (1972) demonstrated the synthesis of methyl 4-chloromethyl-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, a compound structurally similar to the one . This compound was rearranged to give methoxy- and cyano- derivatives of methyl 2-oxo-2,3,4,5-tetrahydro-1H-1,3-diazepine-6-carboxylate, leading to acid-catalyzed ring contraction to give methyl 1-carbamoyl-2-methylpyrrole-3-carboxylate (Bullock, Carter, Gregory, & Shields, 1972).
Pyridopyrimidine Antimicrobial Agents
A study on pyrido(2,3-d)pyrimidine antimicrobial agents by Guo et al. (1983) explored the synthesis and antibacterial activity of a series of 2,6-substituted 5,8-dihydro-8-ethyl-5-oxopyrido derivatives, which are structurally related to the compound (Guo, Yuan, Subbotin, Lian, & Zhang, 1983).
Antiviral Pyrimidine Derivatives
Hocková et al. (2003) synthesized 2,4-diamino-6-hydroxypyrimidines with substitutions, including those similar to the compound . They found these compounds showed poor inhibitory activity against DNA viruses, while exhibiting marked inhibition against retrovirus replication in cell culture (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Chemical Properties and Applications
Alkylation Reactions
A study by Mokbel et al. (1994) on 2-methylpropyl 3-(2-methylpropoxy)-5-oxocyclohex-3-ene-1-carboxylate, closely related to the compound of interest, focused on its alkylation reactions. They found high regioselectivity in the reaction, which is significant for understanding the reactivity and potential applications of these compounds (Mokbel, Savage, & Simpson, 1994).
Antiviral Activity of Pyrimidines
Holý et al. (2002) researched 6-hydroxypyrimidines with various substitutions, similar to the compound , and their antiviral activity. They found that certain derivatives inhibited replication of herpes and retroviruses (Holý, Votruba, Masojídková, Andrei, Snoeck, Naesens, De Clercq, & Balzarini, 2002).
properties
IUPAC Name |
2-methylpropyl 5-chloro-3-(hexylcarbamoyl)-2,6-dioxopyrimidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24ClN3O5/c1-4-5-6-7-8-18-14(22)19-9-12(17)13(21)20(15(19)23)16(24)25-10-11(2)3/h9,11H,4-8,10H2,1-3H3,(H,18,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBVLSEVDIRSYGE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCNC(=O)N1C=C(C(=O)N(C1=O)C(=O)OCC(C)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24ClN3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methylpropyl 5-chloro-3-(hexylcarbamoyl)-2,6-dioxopyrimidine-1-carboxylate | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(5Z)-5-[[4-[(2-Methylphenyl)thio]-3-nitrophenyl]methylene]-2-thioxo-4-thiazolidinone](/img/structure/B605502.png)





![N-({5-[3-(2-Amino-4-Oxo-4,7-Dihydro-1h-Pyrrolo[2,3-D]pyrimidin-6-Yl)propyl]thiophen-2-Yl}carbonyl)-L-Glutamic Acid](/img/structure/B605520.png)